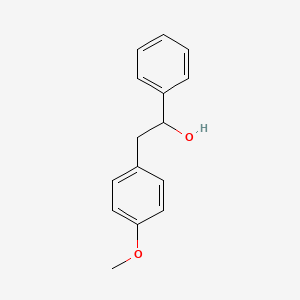

2-(4-Methoxyphenyl)-1-phenylethanol

Description

Structure

3D Structure

Properties

CAS No. |

20498-67-3 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1-phenylethanol |

InChI |

InChI=1S/C15H16O2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 |

InChI Key |

PKTDIXNDEIHHHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 4 Methoxyphenyl 1 Phenylethanol

Classical Chemical Synthesis Approaches

Carbon-Carbon Bond Forming Reactions

Creating the central carbon-carbon bond that links the phenyl and 4-methoxyphenyl (B3050149) moieties is a critical step in synthesizing the target molecule. Organometallic additions and condensation reactions are primary examples of this approach.

The Grignard reaction, a powerful tool for forming carbon-carbon bonds, presents a primary route to 2-(4-Methoxyphenyl)-1-phenylethanol. mnstate.edulibretexts.org This methodology involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. mnstate.edu Two principal Grignard pathways can be envisioned for this synthesis:

Pathway A: The reaction of benzylmagnesium halide with 4-methoxybenzaldehyde (B44291). In this approach, the benzyl (B1604629) carbanion, delivered from the Grignard reagent, attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde.

Pathway B: The reaction of a 4-methoxyphenylmagnesium halide with phenylacetaldehyde. Here, the roles are reversed, with the 4-methoxyphenyl group acting as the nucleophile.

A similar, well-documented synthesis involves reacting a Grignard reagent with 4-methoxybenzaldehyde to produce a secondary alcohol. chegg.com For instance, isopropyl magnesium bromide is reacted with 4-methoxybenzaldehyde to yield 1-(4-methoxyphenyl)-2-methylpropan-1-ol. chegg.com Following this logic, the reaction of benzylmagnesium chloride with 4-methoxybenzaldehyde, followed by an acidic workup, would directly yield the target compound, this compound. The Grignard reagents must be prepared and used under anhydrous conditions as they are strong bases that react readily with protic solvents like water. libretexts.org

Table 1: Potential Grignard Reaction Pathways

| Pathway | Grignard Reagent | Carbonyl Compound | Product |

|---|---|---|---|

| A | Benzylmagnesium chloride | 4-Methoxybenzaldehyde | This compound |

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction produces a β-nitro alcohol, which is a versatile intermediate. wikipedia.org To synthesize this compound, one could react 4-methoxybenzaldehyde with phenylnitromethane in the presence of a base.

The resulting β-nitro alcohol, 1-(4-methoxyphenyl)-2-nitro-2-phenylethanol, can then be transformed into the target molecule. The nitro group is a valuable functional group that can be reduced to an amine, which can subsequently be converted to a hydroxyl group, or it can be removed entirely via reductive denitration. The conversion of the nitro group to a hydroxyl group can be accomplished through various multi-step procedures, making this a viable, albeit potentially longer, synthetic route. The reaction is reversible, and conditions can be optimized to favor the formation of the desired β-nitro alcohol product. wikipedia.org

Aldol-type condensation reactions, particularly the Claisen-Schmidt condensation, can be employed to construct a precursor that is subsequently reduced to the target alcohol. The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with an aromatic ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). scitepress.org

For this specific target, two routes are possible:

Reaction of benzaldehyde (B42025) with 4-methoxyacetophenone.

Reaction of 4-methoxybenzaldehyde with acetophenone (B1666503). iucr.orgiucr.org

For example, reacting 4-methoxyacetophenone and 4-hydroxybenzaldehyde (B117250) using a sodium hydroxide (B78521) catalyst under grinding conditions is a known method for chalcone synthesis. scitepress.org A similar reaction between 4-methoxybenzaldehyde and acetophenone would yield (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one.

This chalcone intermediate possesses both a carbon-carbon double bond and a carbonyl group. To arrive at this compound, a two-fold reduction is necessary. This typically involves catalytic hydrogenation, which reduces both the alkene and ketone functionalities simultaneously, or a sequential reduction using specific reagents for each functional group.

Reductions of Precursor Ketones and Other Carbonyl Compounds

A highly direct method for synthesizing this compound is through the reduction of its corresponding precursor ketone, 1-(4-methoxyphenyl)-2-phenylethanone (B30599) (also known as deoxy-4-methoxybenzoin or p-anisyl benzyl ketone). tcichemicals.com This ketone is a known compound and is commercially available. tcichemicals.comuni.luichemical.com

The transformation involves the selective reduction of the carbonyl group to a secondary alcohol. This is a common and typically high-yielding reaction in organic synthesis. For instance, the reduction of the related compound 1-(4-methoxyphenyl)-2-phenoxyethanone to its corresponding alcohol has been reported with a 98% yield. rsc.org A variety of reducing agents can accomplish this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups.

Table 2: Common Reagents for Ketone Reduction

| Reagent | Typical Solvent(s) | Notes |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol (B145695) | Mild and selective for aldehydes and ketones. |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent; reduces most carbonyl functional groups. Must be used in anhydrous conditions. |

Nucleophilic Substitution Reactions in Target Structure Formation

Nucleophilic substitution reactions can also be strategically employed to form the target alcohol. A key example is the ring-opening of an epoxide. This pathway involves the reaction of an organometallic nucleophile, such as a Grignard reagent, with an epoxide ring. The reaction is highly regioselective and results in the formation of an alcohol after workup. researchgate.net

Two potential routes utilizing this method are:

Route 1: Reaction of phenylmagnesium bromide with 2-(4-methoxyphenyl)oxirane. The phenyl nucleophile attacks one of the epoxide carbons, leading to the formation of the target alcohol.

Route 2: Reaction of 4-methoxyphenylmagnesium bromide with 2-phenyloxirane (styrene oxide). sigmaaldrich.comthermofisher.comnih.gov

In these reactions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring. The subsequent addition of a proton source (e.g., dilute acid or water) during workup protonates the resulting alkoxide to yield the final 1,2-disubstituted ethanol product. This method provides a reliable way to control the connectivity of the final structure.

Stereoselective Chemical Synthesis Strategies

Achieving stereoselectivity in the chemical synthesis of this compound involves strategies that guide the formation of a specific enantiomer or diastereomer.

Asymmetric synthesis is a fundamental approach to producing enantiomerically pure compounds. sigmaaldrich.com This strategy often involves temporarily incorporating a chiral auxiliary into a non-chiral starting material (substrate). sigmaaldrich.comscielo.org.mx This auxiliary, derived from a readily available and inexpensive natural source, directs the stereochemical outcome of a subsequent reaction. researchgate.net The auxiliary creates a stereodifferentiated environment, forcing the reaction to proceed with a specific facial bias and leading to the formation of one diastereomer in preference to others. scielo.org.mxresearchgate.net After the key bond-forming step, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. scielo.org.mxwikipedia.org For the synthesis of a target like this compound, a prochiral precursor could be an enolate. The chiral auxiliary attached to this precursor would sterically hinder one face of the enolate, guiding an incoming electrophile (such as a benzyl group) to attack from the less hindered face, thereby establishing the desired stereocenter.

The table below summarizes prominent chiral auxiliaries used in general asymmetric synthesis, which are applicable to the synthesis of chiral alcohols and their precursors.

| Chiral Auxiliary | Precursor Source | Typical Application | Reference |

| Oxazolidinones (Evans Auxiliaries) | Amino Acids | Asymmetric aldol (B89426) reactions, alkylations | scielo.org.mx |

| Pseudoephedrine | (1R,2S)- or (1S,2R)-Pseudoephedrine | Asymmetric alkylation to produce chiral aldehydes, ketones, or acids | wikipedia.org |

| Camphorsultam | Camphor | Asymmetric Diels-Alder reactions, aldol reactions, and alkylations | researchgate.net |

| trans-2-Phenylcyclohexanol | (1R,2R)- or (1S,2S)-1,2-diamino-cyclohexane | Asymmetric ene reactions | wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Binaphthyl | Asymmetric synthesis of cyclic terpenes | wikipedia.org |

In syntheses involving the creation of multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is crucial. Diastereoselective control is often achieved by taking advantage of the steric and electronic properties of the substrate and reagents.

One powerful technique for controlling stereochemistry is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. The stereochemical outcome can be directed by existing chiral centers in the molecule. For instance, in the synthesis of substituted pyranones, the addition of Grignard or Gilman reagents to a dihydropyranone ring has been shown to occur with high stereoselectivity, preferentially via an axial attack of the nucleophile. nih.gov

Another established method for stereoselective synthesis is the Julia-Kocienski olefination, which is used to create trans-1,2-disubstituted alkenes with high selectivity. organic-chemistry.org This reaction involves the condensation of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes. organic-chemistry.org The choice of base and solvent is critical for achieving high yields and stereoselectivity. organic-chemistry.org Such methods are integral to multi-step syntheses where the geometry of a double bond influences the stereochemical outcome of subsequent transformations.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with high efficiency. preprints.orgscilit.com

The most direct biocatalytic route to chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-(4-methoxyphenyl)-1-phenylethanone. This transformation is effectively catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govresearchgate.net These enzymes utilize cofactors like NADH or NADPH to deliver a hydride to the carbonyl carbon, creating a chiral alcohol with high enantiomeric excess (ee). nih.govresearchgate.net

For example, an alcohol dehydrogenase from Lactobacillus kefir (LK-ADH) has been successfully used in the asymmetric reduction of acetophenone to (R)-1-phenylethanol, achieving a 96% yield and >99% ee. nih.gov Similarly, (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum catalyzes the reduction of various ketones to their corresponding (S)-alcohols. researchgate.net The electronic properties of substituents on the aromatic ring can influence the reaction rate; electron-withdrawing groups often accelerate the reduction. nih.govrsc.org

This approach can be applied in a deracemization process, where an existing racemic mixture of an alcohol is converted into a single, pure enantiomer. nih.gov This is achieved by coupling the enantioselective enzymatic reduction of a ketone with a non-selective chemical oxidation of the unwanted alcohol enantiomer. nih.gov

The following table details examples of enzymatic reductions of acetophenone derivatives.

| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| LK-ADH (Lactobacillus kefir) | Acetophenone | (R)-1-phenylethanol | 96% | >99% | nih.gov |

| PEDH (Aromatoleum aromaticum) | Acetophenone | (S)-1-phenylethanol | - | High | researchgate.net |

| KRED1-Pglu (Pichia glucozyma) | Substituted Acetophenones | Chiral (R)-alcohols | - | Variable | rsc.org |

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells as biocatalysts. appleacademicpress.comtaylorfrancis.com Whole-cell biocatalysis harnesses the cell's natural machinery to perform desired chemical transformations, providing an efficient system with built-in cofactor regeneration. appleacademicpress.comnih.gov This eliminates the need to add expensive cofactors like NADPH to the reaction mixture. nih.gov

Yeast strains, particularly Saccharomyces cerevisiae, are widely used for the production of aromatic alcohols like 2-phenylethanol (B73330). cjcatal.com By optimizing medium composition and reaction conditions, significant product titers can be achieved. cjcatal.com For instance, studies have shown that Saccharomyces cerevisiae can produce 2-phenylethanol at concentrations up to 4.815 g/L. cjcatal.com Genetically engineered Escherichia coli has also been developed to create cofactor self-sufficient systems, further enhancing production efficiency. nih.gov

| Biocatalyst | Substrate | Product | Key Finding | Reference |

| Saccharomyces cerevisiae | L-Phenylalanine | 2-Phenylethanol | Optimized medium yielded 4.815 g/L of product. | cjcatal.com |

| Engineered E. coli | L-Phenylalanine | 2-Phenylethanol | A cofactor self-sufficient system improved biocatalyst efficiency 3.8-fold. | nih.gov |

| Yeast Cells | L-Phenylalanine | 2-Phenylethanol & 2-Phenylethylacetate | Coupling with pervaporation increased total conversion yield to 79%. | nih.gov |

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, producing chiral cyanohydrins. innosyn.comrsc.org These cyanohydrins are valuable and versatile building blocks in organic synthesis, as they can be readily converted into a range of other chiral molecules, including α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols. rsc.orgnih.gov

The HNL-catalyzed reaction is a key step in many chemoenzymatic syntheses. rsc.org Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of a target cyanohydrin. rsc.org The reaction proceeds under mild, environmentally friendly conditions, avoiding the use of toxic reagents often required in traditional chemical synthesis. preprints.orgscilit.com For the synthesis of a precursor to this compound, an HNL could be used to asymmetrically add cyanide to a ketone like 4-methoxyacetophenone. The resulting chiral cyanohydrin could then be chemically modified to yield the final product. HNLs have a broad substrate scope that includes aromatic aldehydes and ketones. nih.gov

Biotransformation Pathways and Enzymatic Derivatization of this compound

Biotransformation, the process of modifying chemical compounds using biological systems, offers a powerful and environmentally benign alternative to traditional chemical synthesis. medcraveonline.com For complex molecules like this compound, which belongs to the 1,2-diarylethanol class, biocatalysis can provide high specificity and enantioselectivity, crucial for producing high-value chemical entities. nih.govnih.govuchile.cl These processes utilize whole microbial cells or isolated enzymes to perform specific chemical modifications, often under mild conditions. medcraveonline.com While direct microbial transformation studies on this compound are not extensively documented in scientific literature, research on structurally related phenylethanols provides significant insights into potential synthetic and derivatization pathways.

Microbial Transformation Studies of Related Phenylethanols

Microbial transformation encompasses a wide range of reactions, including oxidation, reduction, hydrolysis, and hydroxylation, catalyzed by the enzymatic machinery of microorganisms like bacteria and fungi. nih.govresearchgate.net These capabilities are widely exploited for drug development and the synthesis of complex natural products. nih.gov

Studies on simple phenylethanols serve as a valuable model. For instance, 2-phenylethanol (2-PE), a valuable aroma compound, is produced biotechnologically through the biotransformation of L-phenylalanine by various microorganisms, including yeasts and bacteria, via the Ehrlich pathway. nih.govnih.gov This highlights the inherent capacity of microbes to synthesize and modify phenyl-substituted ethanol structures.

The broader class of 1,2-diarylethanols , to which this compound belongs, has been investigated primarily for its members' biological activities, such as potential antibacterial properties against strains of Escherichia coli. nih.gov These studies demonstrate that the chemical and biological activity of 1,2-diarylethanols is linked to the nature and position of substituents on their two aromatic rings. nih.govnih.gov While this research has focused more on the compounds' effects on bacteria rather than the bacteria's effects on the compounds, it underscores the interaction between these molecules and microbial systems.

General principles of microbial biotransformation suggest that a compound like this compound could be a substrate for various enzymatic modifications. Microorganisms are known to hydroxylate aromatic rings or oxidize alcohol functionalities, which could lead to novel derivatives. The process typically involves cultivating a selected microbial strain and introducing the substrate, which is then modified by the organism's metabolic processes. medcraveonline.com

Enantioselective Biotransformations for Chiral Isomers

The synthesis of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries. Enzymatic methods, particularly kinetic resolution, are highly effective for separating racemic mixtures of chiral alcohols. rsc.org Although specific enantioselective biotransformations for this compound are not detailed in the literature, extensive studies on its structural analogs, such as 1-arylethanols and specifically 1-phenylethanol, illustrate the powerful utility of lipases in this context.

Enzymatic kinetic resolution involves the enantioselective acylation of a racemic alcohol. In this process, a lipase (B570770) selectively catalyzes the transfer of an acyl group (often from an acyl donor like vinyl acetate) to one of the alcohol's enantiomers at a much higher rate than to the other. rsc.org This results in a mixture containing one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated.

Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity. Notable examples include:

Lipase from Candida antarctica (CALB) : Widely regarded as a superior catalyst for the resolution of 1-arylethanols due to its high enantioselectivity and activity for a broad range of substrates. nih.gov

Lipase from Pseudomonas aeruginosa : Has demonstrated high enantioselectivity and reactivity in the acetylation of 1-arylethanols that possess condensed aromatic rings. nih.gov

Lipase from Burkholderia cepacia : Used effectively in the resolution of (R,S)-1-phenylethanol, achieving high enantiomeric excess for the substrate. researchgate.net

Lipase from Candida rugosa (CCL) : Has been utilized in the resolution of 2-amino-1-phenylethanol (B123470) derivatives. rsc.org

The effectiveness of the resolution is quantified by the enantiomeric ratio (E-value), where a high E-value indicates excellent separation of the enantiomers. The table below summarizes findings from the enzymatic resolution of related 1-arylethanols, demonstrating the potential of these methods.

| Substrate | Enzyme (Lipase) | Acyl Donor | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| (R,S)-1-Phenylethanol | Burkholderia cepacia lipase (immobilized) | Vinyl acetate (B1210297) | n-Heptane | Achieved 50% conversion to (R)-1-phenylethyl acetate with 99% enantiomeric excess (ee) of the remaining (S)-substrate. | researchgate.net |

| (R,S)-1-Phenylethanol | Candida antarctica lipase B (CALB) | Isopropenyl acetate | MTBE | A well-established model reaction for demonstrating enzymatic kinetic resolution. | rsc.org |

| Various 1-Arylethanols | Candida antarctica lipase (CAL) | Vinyl acetate | Benzene | CALB was found to be the best catalyst, showing high enantioselectivity and low substrate specificity for various aryl groups. | nih.gov |

| 1-Arylethanols with condensed rings | Pseudomonas aeruginosa lipase | Vinyl acetate | Not specified | High enantioselectivity and reactivity, yielding both reacted acetates and remaining alcohols with high optical purity. | nih.gov |

| 2-Amino-1-phenylethanol derivatives | Lipase PS / Candida rugosa lipase (CCL) | 2,2,2-Trifluoroethyl butyrate | Organic media | Enzymatic deacylation of diacylated derivatives yielded enantiomers with e.e. values approaching 100%. | rsc.org |

Mechanistic Investigations of Reactions Involving 2 4 Methoxyphenyl 1 Phenylethanol and Its Derivatives

Unimolecular Elimination (E1) Mechanisms in Related Dehydrohalogenation Reactions

Unimolecular elimination (E1) reactions are a fundamental class of reactions in organic chemistry, often observed in the dehydrohalogenation of alkyl halides. pharmdguru.com These reactions proceed via a two-step mechanism characterized by the initial formation of a carbocation intermediate, followed by the removal of a proton to form an alkene. masterorganicchemistry.comlibretexts.org The rate of an E1 reaction is dependent only on the concentration of the substrate, making it a first-order, or unimolecular, process. masterorganicchemistry.com

For derivatives of 2-(4-Methoxyphenyl)-1-phenylethanol, such as the corresponding halides, an E1 mechanism is plausible under specific conditions. Key factors that favor the E1 pathway include a substrate structure that can form a relatively stable carbocation, the use of an ionizing solvent, and the absence of a strong base. masterorganicchemistry.com

The structure of this compound derivatives is conducive to forming a stable carbocation. The departure of a leaving group from the carbon bearing the phenyl group (C1) would result in a secondary carbocation. This carbocation is significantly stabilized by resonance with the adjacent phenyl ring. Furthermore, the methoxy (B1213986) group on the second phenyl ring, being an electron-donating group, can also contribute to stabilizing the positive charge through resonance, albeit more distantly.

The E1 mechanism for a dehydrohalogenation of a 2-(4-Methoxyphenyl)-1-phenylethyl halide would proceed as follows:

Formation of a Carbocation: The leaving group (e.g., a halide) departs, forming a secondary benzylic carbocation. This is the slow, rate-determining step. libretexts.orglibretexts.org

Deprotonation: A weak base, which could be the solvent (solvolysis), abstracts a proton from the adjacent carbon (C2). This results in the formation of a double bond and yields the alkene product. libretexts.orglibretexts.org

E1 reactions often compete with unimolecular nucleophilic substitution (SN1) reactions because they share the same initial carbocation formation step. ucsb.edu The reaction conditions, particularly the nature of the solvent and its role as a base versus a nucleophile, will influence the ratio of elimination to substitution products.

Nucleophilic Substitution (SN1) Mechanisms and Racemization Pathways

Nucleophilic substitution (SN1) reactions are frequently observed to compete with E1 eliminations, as they both proceed through a common carbocation intermediate. ucsb.edu In the context of this compound derivatives, particularly when the hydroxyl group is protonated or replaced by a good leaving group, the SN1 pathway becomes highly relevant.

The mechanism begins with the departure of the leaving group to form a planar, sp²-hybridized carbocation. ucsb.edu Because this intermediate is planar, an incoming nucleophile can attack from either face with equal probability. If the original substrate was chiral, this leads to the formation of a racemic mixture of the two possible enantiomers of the product.

A key feature in the solvolysis of 2-aryl-1-phenylethyl systems is the potential for neighboring group participation by the aryl group. The 4-methoxyphenyl (B3050149) group at the C2 position can act as an internal nucleophile, attacking the carbocationic center at C1 to form a bridged intermediate known as a phenonium ion. This participation can have significant consequences for the stereochemistry of the reaction.

If the reaction proceeds through a symmetrical phenonium ion, the nucleophile can attack either of the two carbons of the bridge, which can also lead to racemization, as well as rearrangement products. The extent of this participation and its effect on racemization depends on the specific substrate and reaction conditions. The electron-donating methoxy group on the participating phenyl ring would enhance its ability to form this bridged ion, making this pathway particularly important for derivatives of this compound.

Intramolecular Interactions and Conformational Dynamics

The reactivity and stereochemical outcome of reactions involving this compound are heavily influenced by its three-dimensional structure and the non-covalent interactions within the molecule.

Analysis of Intramolecular OH/π Hydrogen Bonding in Phenylethanol Structures

In molecules containing both a hydroxyl group and a phenyl ring, a weak type of hydrogen bond known as an OH/π interaction can occur. nih.gov This is an attractive interaction between the electrophilic hydrogen of the hydroxyl group and the electron-rich π system of the aromatic ring. In the case of 2-phenylethanol (B73330) and its derivatives, this intramolecular hydrogen bond can play a significant role in determining the molecule's preferred conformation.

For this compound, there are two phenyl rings that could potentially interact with the hydroxyl group. The hydroxyl group is attached to the same carbon as one of the phenyl groups (the C1-phenyl). An OH/π interaction with this ring would be possible. Additionally, rotation around the C1-C2 bond could bring the hydroxyl group into proximity with the 4-methoxyphenyl ring, allowing for a similar interaction. The presence and strength of these interactions can stabilize certain conformations over others. Spectroscopic techniques, such as infrared (IR) spectroscopy, are often used to detect the presence of such intramolecular hydrogen bonds by observing shifts in the O-H stretching frequency.

Conformational Preferences and Energy Minima Elucidation

The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations. libretexts.org For this compound, rotation around the C1-C2 single bond gives rise to different staggered and eclipsed conformations. The relative stability of these conformers is determined by a balance of several factors, including steric strain, torsional strain, and the intramolecular interactions discussed previously. libretexts.orgpharmacy180.com

The most stable conformations, or energy minima, are typically the staggered arrangements, which minimize torsional strain. maricopa.edu In these staggered conformations, the bulky phenyl and 4-methoxyphenyl groups can be positioned either anti (180° dihedral angle) or gauche (60° dihedral angle) to each other.

| Conformation | Dihedral Angle (Approx.) | Relative Energy | Key Interaction |

| Anti | 180° | Lowest | Minimizes steric repulsion between large groups. |

| Gauche | 60° | Higher | Potential for stabilizing OH/π interactions but increased steric strain. maricopa.edu |

| Eclipsed | 0°, 120° | Highest | Maximizes torsional and steric strain. maricopa.edu |

This is an interactive table. The relative energy values are qualitative and can be influenced by solvent and substituent effects.

Computational chemistry methods are often employed to calculate the potential energy surface of the molecule as a function of the dihedral angle, allowing for the elucidation of the lowest energy conformations. nih.gov The gauche conformation, while often higher in energy due to steric repulsion between the bulky groups, might be stabilized by the aforementioned intramolecular OH/π hydrogen bonding. maricopa.edu The balance between these opposing effects determines the conformational equilibrium.

Impact of Substituents (e.g., Methoxy Group) on Reactivity and Stereoinduction

Substituents on the phenyl rings can have a profound impact on both the reactivity of the molecule and the stereochemical course of its reactions. The methoxy group (-OCH₃) on one of the phenyl rings in this compound is a strong electron-donating group due to its resonance effect.

This has several important consequences:

Carbocation Stability: In E1 and SN1 reactions, the electron-donating methoxy group can help to stabilize the carbocation intermediate, particularly if it is located on the phenyl ring that is not directly attached to the carbocationic center (the C2-phenyl). This can increase the rate of reactions that proceed through a carbocation.

Neighboring Group Participation: As mentioned earlier, the electron-rich 4-methoxyphenyl group is a more effective neighboring group than an unsubstituted phenyl ring. This increases the likelihood of forming a phenonium ion intermediate during solvolysis reactions, which can influence the product distribution and stereochemistry.

Conformational Equilibrium: The methoxy group can influence the conformational preferences of the molecule. It can affect the electron density of the phenyl ring, which in turn can modulate the strength of any OH/π interactions. researchgate.net Furthermore, its size can introduce additional steric considerations.

In reactions where a chiral center is formed, the pre-existing stereochemistry and conformational preferences of the reactant can influence the stereochemistry of the product, a phenomenon known as stereoinduction. The specific conformation of this compound at the moment of reaction can dictate which face of a reacting center is more accessible, leading to a preference for one stereoisomeric product over another.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(4-Methoxyphenyl)-1-phenylethanol, providing detailed information about the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework. In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl and 4-methoxyphenyl (B3050149) groups appear as multiplets in the range of δ 6.8-7.4 ppm. The methoxy (B1213986) group (OCH₃) protons exhibit a characteristic singlet at approximately δ 3.8 ppm. The benzylic proton (CH-OH) and the methylene (B1212753) protons (CH₂) adjacent to the 4-methoxyphenyl ring also show distinct signals, the chemical shifts and coupling patterns of which are crucial for confirming the connectivity of the molecule. rsc.org For instance, the ¹H NMR data for a similar compound, 1-(4-methoxyphenyl)-2-phenylethanol, shows the methoxy protons as a singlet at 3.82 ppm and the aromatic protons as multiplets between 6.88 and 7.30 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The carbon of the methoxy group typically resonates around δ 55.3 ppm. The aromatic carbons appear in the δ 113-160 ppm region, with the carbon attached to the oxygen of the methoxy group being the most deshielded in the 4-methoxyphenyl ring. rsc.org The carbons of the ethanol (B145695) backbone, C1 and C2, are also clearly resolved.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. slideshare.netresearchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. libretexts.org For this compound, COSY spectra would show correlations between the benzylic proton and the methylene protons, as well as among the aromatic protons within each ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, even if they are not directly bonded. slideshare.net This is particularly useful for determining the preferred conformation of the molecule in solution. For example, NOE correlations could be observed between the benzytlic proton and specific protons on both aromatic rings, offering clues about their relative orientation.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. rsc.org This experiment is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. rsc.orgsci-hub.se This technique helps to piece together the entire carbon skeleton by connecting different spin systems identified in the COSY spectrum. For example, HMBC would show correlations from the methoxy protons to the C4' carbon of the 4-methoxyphenyl ring.

A summary of typical NMR data for a related compound is presented below:

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methoxyphenyl H-2', H-6' | d, J = 8.6 Hz, 2H | 130.0 (C-2', C-6') |

| Methoxyphenyl H-3', H-5' | d, J = 8.6 Hz, 2H | 113.9 (C-3', C-5') |

| Phenyl H-2 to H-6 | m, 5H | 128.4, 127.9, 126.4 |

| Benzylic CH | t, J = 6.4 Hz, 1H | 75.8 |

| Methylene CH₂ | d, J = 6.4 Hz, 2H | 45.0 |

| Methoxy OCH₃ | s, 3H | 55.3 |

| Hydroxyl OH | s, 1H | - |

| Note: Data is illustrative and based on similar structures. Actual values may vary. |

Vibrational Spectroscopy (IR, Raman, VCD) for Conformational Analysis and Absolute Configuration Determination

Vibrational spectroscopy probes the molecular vibrations of this compound, providing insights into its functional groups, conformational landscape, and, for chiral applications, its absolute configuration.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. arxiv.org The IR spectrum of this compound would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. The exact position and shape of this band can be sensitive to hydrogen bonding. rsc.org Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. The C-O stretching of the alcohol and the ether linkage of the methoxy group would appear in the fingerprint region (below 1500 cm⁻¹), along with various C-C stretching and bending vibrations of the aromatic rings and the ethyl backbone. ijrar.org The NIST database provides a reference gas-phase IR spectrum for the related 2-(4-methoxyphenyl)ethanol. nist.gov

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring stretching vibrations often give rise to strong Raman signals. For instance, in related aromatic compounds, characteristic ring bands appear around 1000 cm⁻¹. researchgate.net

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R- or S-enantiomer), the absolute configuration can be unambiguously assigned. acs.orgnih.govnih.gov This method has been successfully applied to determine the absolute configuration of similar chiral alcohols like 1-phenylethanol. acs.orgnih.gov The process involves calculating the VCD spectra for different stable conformers of the molecule and then generating a population-weighted average spectrum for comparison with the experimental data. nih.gov The sensitivity of VCD to subtle conformational changes also makes it a valuable tool for studying the conformational preferences of the molecule in different solvents. schrodinger.com

Mass Spectrometry (MS) Techniques, including GC-MS for Mixture Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to obtain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with characteristic fragment ions. For this compound, common fragmentation pathways would include the loss of a water molecule (M-18) from the molecular ion, cleavage of the C-C bond between the two carbons of the ethanol backbone, and fragmentation of the aromatic rings. The NIST WebBook provides the electron ionization mass spectrum for the related compound 2-(4-methoxyphenyl)ethanol, showing a prominent molecular ion peak and characteristic fragment ions. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of complex mixtures, allowing for the separation and identification of individual components. researchgate.net In the context of this compound, GC-MS could be used to analyze the products of a chemical reaction to determine the yield and purity of the desired compound. The retention time in the GC provides a measure of the compound's volatility, while the mass spectrum confirms its identity. For chiral analysis, a chiral GC column can be used to separate the enantiomers before they enter the mass spectrometer.

Electronic Spectroscopy (UV-Vis, Laser-Induced Fluorescence) for Excited State Dynamics and Gas-Phase Conformational Studies

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure, excited-state properties, and, when combined with jet-cooling techniques, its gas-phase conformations.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorptions in the ultraviolet region due to π-π* transitions within the phenyl and 4-methoxyphenyl rings. The presence of the methoxy group, an auxochrome, can cause a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted phenylethanol.

Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) Spectroscopy: For more detailed studies, particularly of the molecule's conformational landscape in the gas phase, laser-induced fluorescence (LIF) and dispersed fluorescence (DF) spectroscopy are employed. researchgate.net In these experiments, the molecule is cooled to very low temperatures in a supersonic jet, which simplifies the electronic spectrum by reducing rotational and vibrational congestion. By exciting different features in the LIF excitation spectrum and recording the resulting fluorescence (DF spectrum), the vibrational modes in both the ground and excited electronic states can be determined. This information, when coupled with quantum chemical calculations, allows for the identification of different conformers of the molecule that are present in the gas phase. A study on the related 2-(4-methoxyphenyl)ethanol identified five distinct conformers in a supersonic jet using these techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Chiral Separation and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of the enantiomers of this compound.

Chiral HPLC: To separate the enantiomers, a chiral stationary phase (CSP) is used in the HPLC column. nih.gov These CSPs are themselves chiral and interact differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including alcohols. nih.govnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

Enantiomeric Excess (ee) Determination: Once the enantiomers are separated by chiral HPLC, their relative amounts can be determined by measuring the area of their respective peaks in the chromatogram. heraldopenaccess.us The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated as:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers, respectively. The determination of ee is critical in asymmetric synthesis and for the development of chiral drugs. nih.gov Various detectors can be used with HPLC for this purpose, including UV-Vis, fluorescence, and circular dichroism (CD) detectors. heraldopenaccess.usuma.es

A typical HPLC method development for the chiral separation of a similar compound, 1-phenylethanol, would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. chromforum.org

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Typically a mixture of alkane and alcohol (e.g., hexane/isopropanol) |

| Detection | UV, Fluorescence, or Circular Dichroism |

| Output | Chromatogram showing separated enantiomer peaks |

| Quantification | Peak area integration to determine enantiomeric excess |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. While specific DFT studies on 2-(4-Methoxyphenyl)-1-phenylethanol are not extensively available in the public literature, the methodology is well-established for similar aromatic alcohols.

For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. These calculations would yield optimized bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, DFT calculations were used to compute these geometric parameters openaccesspub.org.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be elucidated. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, would provide information on atomic charges and intramolecular interactions, such as hyperconjugation.

Table 1: Representative Theoretical Bond Parameters for a Phenyl-Ethanol Scaffold

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.39 - 1.40 |

| C-C (aliphatic) | 1.52 - 1.54 |

| C-O (ether) | 1.36 - 1.38 |

| C-O (alcohol) | 1.42 - 1.44 |

| C-O-C (ether angle) | ~118 |

| C-C-O (alcohol angle) | ~109 |

Note: These are generalized values for similar structural motifs and actual calculated values for this compound may vary.

Ab Initio and Semi-Empirical Methods in Conformational Analysis

The flexible nature of this compound, with several rotatable single bonds, gives rise to multiple possible conformations. Ab initio and semi-empirical methods are instrumental in exploring the potential energy surface and identifying stable conformers.

Ab Initio Methods : These "from the beginning" calculations, such as Hartree-Fock (HF), rely on first principles without empirical parameters. While computationally intensive, they provide a fundamental understanding of the conformational preferences. For complex molecules, higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer even greater accuracy for the energies of different conformers.

Semi-Empirical Methods : These methods, such as AM1 or PM7, incorporate some experimental data to simplify calculations, making them faster than ab initio methods. They are particularly useful for initial conformational searches of large molecules before refining the geometries and energies with more accurate methods like DFT.

A conformational analysis of this compound would involve systematically rotating the key dihedral angles—such as the C-C bond of the ethanol (B145695) backbone and the bonds connecting the phenyl and methoxyphenyl rings—to map out the conformational landscape and identify the global minimum energy structure.

Quantum Chemical Descriptors (e.g., Frontier Molecular Orbitals - HOMO-LUMO, Molecular Electrostatic Potential)

Quantum chemical descriptors derived from electronic structure calculations are crucial for understanding a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity nih.gov. For aromatic compounds, the HOMO is often a π-orbital associated with the electron-rich phenyl rings, and the LUMO is a corresponding π*-antibonding orbital researchgate.net. In this compound, the methoxy (B1213986) group, being an electron-donating group, would be expected to raise the energy of the HOMO.

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It highlights regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups and over the π-systems of the aromatic rings, indicating these as sites for interaction with electrophiles.

Table 2: Calculated Quantum Chemical Descriptors for a Model Aromatic Alcohol

| Descriptor | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | ~2.1 D | Polarity and intermolecular interactions |

Note: These values are hypothetical for a similar molecule and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape at a given temperature.

An MD simulation of this compound, typically in a solvent to mimic realistic conditions, would reveal the accessible conformations and the transitions between them. This would provide a more complete picture of the molecule's flexibility and the relative populations of different conformers in solution. The resulting trajectory can be analyzed to understand how intermolecular forces, such as hydrogen bonding with the solvent, influence the conformational preferences.

Reaction Pathway and Transition State Calculations for Mechanistic Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as its oxidation or dehydration, computational methods can be used to map out the entire reaction pathway.

Structural Modification and Derivatization Strategies for 2 4 Methoxyphenyl 1 Phenylethanol

Introduction of Diverse Functional Groups for Broadened Synthetic Utility

The functional groups of 2-(4-methoxyphenyl)-1-phenylethanol can be manipulated to enhance its synthetic utility. The secondary benzylic alcohol is a key site for such transformations.

Oxidation and Cleavage Reactions: The secondary alcohol can be oxidized to the corresponding ketone, 2-(4-methoxyphenyl)-1-phenylethanone. This transformation can be achieved using various oxidizing agents. Mild, green photochemical methods utilizing catalysts like thioxanthenone with molecular oxygen from the air have been developed for the oxidation of benzylic alcohols to the corresponding aldehydes or ketones. rsc.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize benzylic carbons bearing at least one hydrogen to a carboxylic acid. chemistrysteps.com In the case of 1,2-diols, oxidative cleavage using reagents like periodic acid (HIO₄) can break the carbon-carbon bond between the hydroxyl-bearing carbons, yielding two carbonyl compounds. doubtnut.comdoubtnut.comucalgary.ca This reaction proceeds through a cyclic periodate (B1199274) ester intermediate. ucalgary.ca For this compound, this would lead to the formation of benzaldehyde (B42025) and 4-methoxybenzaldehyde (B44291).

Substitution Reactions: The hydroxyl group can be substituted to introduce other functionalities. For instance, benzylic alcohols can react with azidotrimethylsilane (B126382) (TMSN₃) in the presence of a Brønsted acid catalyst to form the corresponding azides. researchgate.net This provides a route to introduce a nitrogen-containing group.

C-H Functionalization: Advanced methods allow for the functionalization of the aromatic C-H bonds. A palladium-catalyzed meta-C-H arylation of phenylethyl and benzylic alcohols has been demonstrated using a removable oxime ether directing group. nih.gov This strategy enables the introduction of various aryl groups at the meta position of the phenyl ring, significantly diversifying the molecular structure. nih.gov

Esterification: Like other alcohols, this compound can react with carboxylic acids or their derivatives to form esters. Benzyl (B1604629) esters are particularly useful in organic synthesis as protecting groups because they can be removed under mild conditions via hydrogenolysis. wikipedia.org

Synthesis of Chiral Amino Alcohol Derivatives and Analogues

Chiral β-amino alcohols are important structural motifs in many biologically active compounds. Several synthetic routes can be employed to generate chiral amino alcohol derivatives from precursors related to this compound.

One common strategy involves the asymmetric reduction of α-amino ketones or the amination of chiral epoxides or haloalcohols. For example, chiral 2-amino-1-phenylethanol (B123470) can be synthesized by the regioselective opening of a chiral epoxide, such as styrene (B11656) oxide, with an amine nucleophile. A method using sodium bis(trimethylsilyl)amide followed by hydrolysis has been reported for the synthesis of 2-amino-1-phenylethanol from 2-phenyloxirane.

Another approach is the reduction of nitro-containing precursors. For instance, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, an intermediate for the drug mirabegron, is prepared by the reduction of a nitro group on a precursor molecule using a zinc powder reduction catalyst. google.com This highlights a pathway where a nitro group, introduced onto the aromatic ring of a this compound analogue, can be reduced to an amine.

The following table summarizes a synthetic approach for a related amino alcohol derivative:

| Precursor | Reagents | Product | Yield | Purity | Ref |

| (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol-hydrochloride | Zn powder, NH₄Cl, THF, H₂O | (R)-2-((4-aminophenethyl)amino)-1-phenylethanol | 93% | 99.91% | google.com |

Formation of Ether and Thioether Analogues

The hydroxyl group of this compound is a prime site for the formation of ether and thioether linkages, which can significantly alter the molecule's properties.

Ether Synthesis: The Williamson ether synthesis is a classical and versatile method for preparing ethers. gold-chemistry.orgmasterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile, attacking an alkyl halide. masterorganicchemistry.comyoutube.comkhanacademy.org To synthesize an ether from this compound, the alcohol would first be treated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide can then be reacted with a primary alkyl halide to yield the desired ether. youtube.com For this Sₙ2 reaction, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

A variation of this method uses silver(I) oxide (Ag₂O) as a milder reagent, which is particularly useful for sensitive substrates like sugars. libretexts.org The synthesis of various phenoxyethanol (B1677644) derivatives has been accomplished starting from the corresponding ketone, which is then reduced. For example, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (B2403832) was synthesized from 2-bromo-1-(4-methoxyphenyl)ethanone and 2-methoxyphenol, and subsequently reduced to the alcohol. rsc.org

Thioether Synthesis: Thioethers are also valuable derivatives. The synthesis of thioethers can be achieved by reacting the alcohol with a thiol under catalytic conditions. A copper-catalyzed coupling of benzylic alcohols with thiols has been developed, which proceeds via C-O bond cleavage. nih.gov This method is effective for primary, secondary, and tertiary benzylic alcohols and tolerates a range of functional groups. nih.gov The reaction of (R)-1-phenylethan-1-ol with 4-fluorobenzenethiol resulted in a racemic product, suggesting the reaction proceeds through a carbocation intermediate via an Sₙ1-type mechanism. nih.gov Acid-functionalized ionic liquids have also been used to catalyze the thiolation of alcohols like (4-methoxyphenyl)(phenyl)methanol. researchgate.net

The table below shows examples of conditions for thioether formation from benzylic alcohols:

| Alcohol Substrate | Thiol Substrate | Catalyst | Solvent | Product Yield | Ref |

| 2-Phenylpropan-2-ol | 4-Fluorobenzenethiol | Cu(OTf)₂ | DCM | 96% | nih.gov |

| (4-Methoxyphenyl)(phenyl)methanol | Thiophenol | [BsCtP][OTf] | - | 99% | researchgate.net |

Transformations Leading to Ring Systems and Heterocyclic Structures (e.g., Pyranones)

The this compound scaffold can serve as a starting point for the synthesis of various carbocyclic and heterocyclic systems. These transformations often involve multiple steps, starting with the modification of the existing functional groups.

Synthesis of Pyranones: Pyranones are six-membered heterocyclic lactones. Their synthesis can be achieved through various routes, often involving the cyclization of a precursor containing both a carboxylic acid (or ester) and a ketone or alkyne functionality. While a direct cyclization from this compound is not straightforward, derivatives of this compound can be used. For example, oxidation of the alcohol to the ketone, 2-(4-methoxyphenyl)-1-phenylethanone, provides a key intermediate. This ketone could then participate in condensation reactions. An efficient synthesis of α-pyrones involves the addition-elimination reaction between benzyl ketone derivatives and dimethyl methoxymethylenemalonate, followed by an acid-catalyzed condensation. nih.gov Transition metal-catalyzed methods, such as the palladium-catalyzed oxidative annulation of diarylethynes with acrylic derivatives, also provide a route to 2-pyrones. nih.gov

Synthesis of Other Heterocycles: The functional groups of this compound and its derivatives can be leveraged to construct other heterocyclic rings.

Imidazoles: A related compound, 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol, has been synthesized, demonstrating that the 1,2-diarylethanol motif can be incorporated into more complex heterocyclic systems. researchgate.net

Chalcone-derived Heterocycles: Chalcones, which are α,β-unsaturated ketones, are valuable precursors for many heterocycles. nih.gov A chalcone (B49325) can be synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone (B1666503) derivative. The ketone derived from this compound (2-(4-methoxyphenyl)-1-phenylethanone) is an isomer of a potential chalcone precursor. (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, a chalcone, has been synthesized from 4-hydroxybenzaldehyde (B117250) and acetophenone and subsequently converted into a more complex amide derivative. nih.gov

Cyclization via Radicals or Dianions: Radical cyclization reactions of appropriately substituted alkenes or alkynes can lead to the formation of five- or six-membered rings. mdpi.com Similarly, the cyclization of dianions generated from 1,3-dicarbonyl compounds with electrophiles is a powerful method for synthesizing heterocycles like tetrahydrofurans. uni-rostock.de These strategies could be adapted to derivatives of this compound.

Applications in Advanced Chemical Processes and Molecular Architecture

Role as Chiral Building Blocks in the Synthesis of Complex Organic Molecules

The presence of a stereogenic center at the carbinol carbon makes 2-(4-Methoxyphenyl)-1-phenylethanol a valuable chiral building block. Enantiomerically pure alcohols are highly sought-after starting materials for the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. The synthesis of single-enantiomer drugs is critical, as different enantiomers can have vastly different pharmacological or toxicological effects.

The kinetic resolution of racemic 1-phenylethanol, a closely related compound, is a well-established method to obtain enantiopure forms. This is often achieved using enzymes, such as lipases, which selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol from its esterified counterpart. For instance, Novozyme 435, an immobilized Candida antarctica Lipase (B570770) B, is frequently used for the kinetic resolution of (R,S)-1-phenylethanol. Similar enzymatic or asymmetric synthesis strategies can be applied to produce the (R) and (S) enantiomers of this compound.

These chiral alcohols can then serve as precursors for a variety of complex molecules. The hydroxyl group can be readily converted into other functional groups or used as a handle to direct stereoselective reactions at other parts of the molecule. Chiral phenylethanol derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and flavors.

Table 1: Enzymatic Kinetic Resolution of (R,S)-1-phenylethanol

| Parameter | Condition | Reference |

|---|---|---|

| Enzyme | Novozyme 435 (Candida antarctica Lipase B) | |

| Acyl Donor | Vinyl acetate (B1210297) | |

| Solvent | n-Hexane | |

| Temperature | 20–60 °C |

This table illustrates typical conditions for the enzymatic resolution of a related compound, highlighting a viable pathway for producing chiral this compound.

Intermediates in the Production of Fine Chemicals

Pharmaceutical intermediates are the chemical building blocks that form the active pharmaceutical ingredients (APIs). The structural framework of this compound is present in numerous high-value compounds, making it a significant intermediate in the fine chemicals sector. The fragrance and pharmaceutical industries, in particular, utilize 2-phenylethanol (B73330) and its derivatives extensively.

For example, the core structure is related to intermediates used in the synthesis of potent narcotic analgesics. An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for drugs like remifentanil, demonstrates the importance of related piperidone precursors. Furthermore, derivatives containing the 4-methoxyphenyl (B3050149) piperazine (B1678402) moiety are found in compounds like Itraconazole, a powerful antifungal agent.

The synthesis of Bromadol, a potent analgesic, has been shown to contain 2-phenylethanol as a major impurity, highlighting the direct relevance of this structural class in the synthesis of such pharmaceuticals. The synthesis of various complex heterocyclic compounds often proceeds through intermediates that possess the diaryl structure, which can be derived from precursors like this compound.

Contribution to Catalysis (e.g., ligand precursors)

The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While direct applications of this compound as a ligand precursor are not extensively documented in current literature, its molecular structure presents significant potential for such applications.

The molecule possesses key functional groups—a hydroxyl group and two aromatic rings—that are amenable to chemical modification for the synthesis of chiral ligands. The hydroxyl group can be used as an anchor point to attach the molecule to a metal center or can be derivatized to create bidentate or polydentate ligands. The phenyl and 4-methoxyphenyl rings can be functionalized to tune the steric and electronic properties of a potential catalyst, which is crucial for achieving high enantioselectivity.

For instance, chiral alcohols are often precursors to phosphine (B1218219) ligands (e.g., by conversion to a halide followed by reaction with a phosphide) or N-heterocyclic carbene (NHC) precursors. Given the success of other chiral alcohols in asymmetric catalysis, the development of ligands from enantiomerically pure this compound represents a promising area for future research in catalysis.

Derivatization for Analytical Methods and Separation Technologies

In analytical chemistry, particularly in chromatography, derivatization is a common strategy to enhance the detection and separation of analytes. Compounds that lack a strong chromophore or fluorophore, or that have poor chromatographic properties, are often chemically modified before analysis. This compound, while possessing UV-absorbing phenyl groups, may require derivatization to achieve the low detection limits necessary for trace analysis, such as in impurity profiling of pharmaceuticals or in metabolic studies.

The hydroxyl group is the primary site for derivatization. It can be esterified with a reagent that contains a highly responsive chromophore or fluorophore. For example, 1-anthroylnitrile is used to derivatize alkoxyethanols, converting them into highly fluorescent anthroyl esters, which allows for sensitive determination by HPLC with fluorescence detection. This pre-column derivatization significantly lowers the limits of detection.

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of non-volatile organic compounds. A study on the new central nervous system agent 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one involved the development of an HPLC method to determine and quantify its related impurities, demonstrating the importance of such analytical methods in drug development. Similarly, HPLC has been used to identify and quantify 2-phenylethanol as a major impurity in the pharmaceutical intermediate Bromadol. These examples underscore the necessity and applicability of developing specific HPLC methods, potentially involving derivatization, for this compound.

Table 2: Common Derivatization Approaches for Alcohols in HPLC

| Reagent Class | Target Functional Group | Purpose | Example Reagent |

|---|---|---|---|

| Acylating Agents | -OH | Introduce chromophore/fluorophore | 1-Anthroylnitrile |

| Isocyanates | -OH | Improve UV detection | Phenylisocyanate |

This table summarizes general derivatization strategies applicable to the hydroxyl group of this compound for enhanced analytical detection.

Valorization Strategies for Lignin-Derived Precursors

Lignin (B12514952) is an abundant, renewable biopolymer composed of phenylpropanoid units, making it a vast resource for aromatic chemicals. The valorization of lignin is a key strategy for developing sustainable biorefineries, moving away from a reliance on petrochemical feedstocks. Catalytic depolymerization of lignin can break down the complex polymer into a mixture of simpler, valuable mono-aromatic compounds.

The structural units of lignin, primarily p-coumaryl, coniferyl, and sinapyl alcohols, give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) moieties in the polymer. These are the very precursors needed to synthesize compounds like this compound. Reductive depolymerization of lignin under metal-free conditions, using hydrosilanes and a Lewis acid catalyst like B(C₆F₅)₃, can efficiently convert wood lignin into a narrow distribution of phenol (B47542) derivatives.

Research has shown that catalytic hydrogenolysis of lignin can yield specific phenolic monomers. For example, the depolymerization of Kraft lignin over a carbon-nitride-supported molybdenum catalyst produced high-value phenols like 4-propylguaiacol. The cleavage of the most common linkage in lignin, the β-O-4 ether bond, is a primary focus of these catalytic strategies. By carefully selecting the catalyst and reaction conditions, the depolymerization can be steered towards specific products containing the phenyl and methoxyphenyl structures that constitute this compound.

Table 3: Examples of Lignin Depolymerization Products

| Lignin Type | Catalyst/Method | Key Monomeric Products | Reference |

|---|---|---|---|

| Wood Lignin | B(C₆F₅)₃ / Hydrosilylation | Phenol derivatives | |

| Birch Lignin | DDQ/tBuONO oxidation + Zn reduction | Phenolic monomers (e.g., syringol derivatives) | |

| Kraft Lignin | Mo/CN | 4-propylguaiacol, Butylated hydroxytoluene |

This table highlights various catalytic strategies for breaking down lignin into aromatic monomers, which are precursors for the synthesis of this compound.

Emerging Research Directions and Future Outlook

Development of Novel Stereoselective and Chemoenzymatic Methodologies

The synthesis of specific stereoisomers of 2-(4-Methoxyphenyl)-1-phenylethanol is a key area of research, as different isomers can exhibit distinct biological activities.

Stereoselective Synthesis

Recent advancements in stereoselective synthesis have enabled the targeted production of specific isomers of chiral molecules. For instance, efficient and stereoselective syntheses of related compounds, such as 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, have been achieved using methods like the Horner-Wadsworth-Emmons olefination. nih.gov These methodologies often involve the stereoselective addition of organometallic reagents to cyclic precursors. The principles of these stereoselective additions, which can be highly dependent on the choice of reagents and reaction conditions, are being explored for the synthesis of a wide range of chiral compounds. One notable method is the Julia-Kocienski olefination, which allows for the stereoselective synthesis of trans-1,2-disubstituted alkenes through the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes. organic-chemistry.org The stereoselectivity of this reaction is significantly influenced by the choice of base and solvent. organic-chemistry.org

Chemoenzymatic Methodologies

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis. nih.gov This strategy is particularly valuable for producing enantiomerically pure compounds. Biocatalytic reductions, for example, using enzymes or whole-cell systems like Baker's Yeast, offer a green alternative for the asymmetric reduction of carbonyl compounds to produce chiral alcohols. researchgate.net These biocatalytic methods are being increasingly investigated for the synthesis of pharmaceutically important chiral intermediates. researchgate.net The development of these methods often involves screening for suitable enzymes and optimizing reaction conditions to achieve high enantiomeric excess and yield. nih.gov

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. The application of flow chemistry to the synthesis of this compound and related compounds is an active area of research aimed at developing more efficient and scalable manufacturing processes.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational modeling plays an increasingly important role in modern chemical synthesis. Density functional theory (DFT) calculations and other computational methods can be used to predict reaction outcomes, elucidate reaction mechanisms, and design more efficient synthetic routes. For example, computational studies can help in understanding the stereoselectivity of a reaction by modeling the transition states of different reaction pathways. This predictive power can significantly reduce the experimental effort required to optimize a synthesis.

Sustainable and Green Chemistry Aspects in the Production and Transformation of the Compound

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize their environmental impact. amazonaws.com This involves the use of renewable feedstocks, environmentally benign solvents, and catalytic methods to reduce waste and energy consumption. researchgate.net

Sustainable Feedstocks and Reagents

Research is focused on utilizing renewable resources and less hazardous reagents. amazonaws.com For example, the use of biocatalysts derived from microorganisms is a key aspect of green chemistry. researchgate.net The development of processes that utilize sustainable feedstocks, such as those derived from biomass, is a major goal in the chemical industry. mun.ca

Atom Economy and Waste Reduction

The concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. researchgate.net Catalytic reactions are often preferred over stoichiometric ones because they generate less waste. researchgate.net The development of recyclable catalysts is also a key area of research. researchgate.net

Energy Efficiency and Alternative Energy Sources

Improving the energy efficiency of chemical processes is another important aspect of green chemistry. This can be achieved through the use of catalysis, which can lower the activation energy of a reaction, and by employing alternative energy sources such as microwave irradiation.

The following table provides an overview of the research areas and their potential impact on the synthesis of this compound:

| Research Area | Focus | Potential Impact |

| Stereoselective Synthesis | Control of stereochemistry | Production of specific, biologically active isomers |

| Chemoenzymatic Synthesis | Use of enzymes as catalysts | Environmentally friendly and highly selective synthesis |

| Flow Chemistry | Continuous manufacturing processes | Increased efficiency, safety, and scalability |

| Computational Modeling | Predictive reaction design | Accelerated development of optimized synthetic routes |

| Green Chemistry | Sustainable and environmentally friendly methods | Reduced environmental footprint of chemical production |

Q & A

Basic: What are the common synthetic routes for 2-(4-Methoxyphenyl)-1-phenylethanol?

Answer:

The compound is typically synthesized via ketone reduction or epoxide ring-opening reactions :

- Reduction of 1-(4-Methoxyphenyl)-1-phenylethanone using agents like potassium borohydride (KBH₄) in THF under reflux, yielding the secondary alcohol .

- Epoxide coupling : Reaction of styrene oxide with pre-functionalized intermediates (e.g., 4-methoxyphenyl Grignard reagents) in the presence of crown ethers, achieving stereochemical control .

- Natural derivation : Isolation from plants like Nymphaea rudgeana via ethanolic extraction followed by chromatographic purification .

Basic: Is this compound found in natural sources?

Answer:

Yes, it is identified as a natural product in Nymphaea rudgeana, Amorphophallus albispathus, and Amorphophallus lacourii. Extraction methods involve ethanol/water mixtures, with isolation via silica-gel chromatography .

Advanced: How can enantioselective synthesis of this compound be optimized?

Answer:

Enantioselective approaches include:

- Biocatalytic resolution : Candida antarctica lipase B in ionic liquids/supercritical CO₂ achieves kinetic resolution of racemic mixtures via transesterification (e.g., >90% enantiomeric excess) .

- Chiral auxiliaries : Use of (R)-configured dioxolane intermediates to direct stereochemistry during epoxide ring-opening, followed by acid hydrolysis .

Advanced: What methodologies enable functionalization of the ethanol moiety for bioactive derivatives?

Answer:

Key strategies involve:

- Imidazole introduction : Reacting 1-phenylethanol intermediates with imidazole derivatives under basic conditions (e.g., triethylamine) to yield antifungal agents .

- Click chemistry : Azide-alkyne cycloaddition (e.g., Cu-catalyzed) to append triazole groups, enhancing antimicrobial activity .

- Sulfonamide formation : Condensation with sulfonyl chlorides for antiviral derivatives, requiring anhydrous conditions .

Advanced: How do substituent patterns influence reactivity in photocatalytic applications?

Answer:

Methoxy group positioning significantly affects yields:

- Electron-rich systems : Derivatives with 3,4-dimethoxy groups (e.g., 2-(3,4-dimethoxyphenoxy)-1-(3-methoxyphenyl)ethan-1-ol) show higher photocatalytic C–O bond cleavage efficiency (90% yield) due to enhanced radical stabilization .

- Electronic symmetry : Substrates with balanced aryl rings (e.g., 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol) yield diols in moderate yields (45–67%) due to competing pathways .

Basic: What analytical techniques are critical for characterizing synthetic this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and monitors reduction/functionalization steps (e.g., δ 3.8 ppm for methoxy groups) .

- Chromatography : Silica-gel column chromatography (n-hexane:EtOAc gradients) resolves diastereomers; HPLC with chiral columns determines enantiopurity .

Advanced: How is carbon-14 labeling applied to mechanistic studies of this compound?

Answer:

Ring-¹⁴C labeling involves:

- Synthesis from [¹⁴C]-toluene : Friedel-Crafts acylation with acetyl chloride, followed by borohydride reduction to introduce ¹⁴C at the 4-methoxyphenyl ring .

- Applications: Tracing metabolic pathways or degradation products in pharmacokinetic studies .

Advanced: What strategies resolve contradictions in catalytic efficiency across synthetic protocols?

Answer:

Discrepancies in yields (e.g., 39% vs. 90%) arise from:

- Reagent purity : Residual moisture in KH or KBH₄ reduces reducing power; rigorously anhydrous conditions improve reproducibility .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates better than dioxane in epoxide reactions .

- Catalyst loading : Optimal Cu(I) concentrations (10 mol%) maximize click chemistry efficiency, avoiding side reactions .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Gloves and goggles are mandatory due to potential irritancy (similar to structurally related alcohols) .